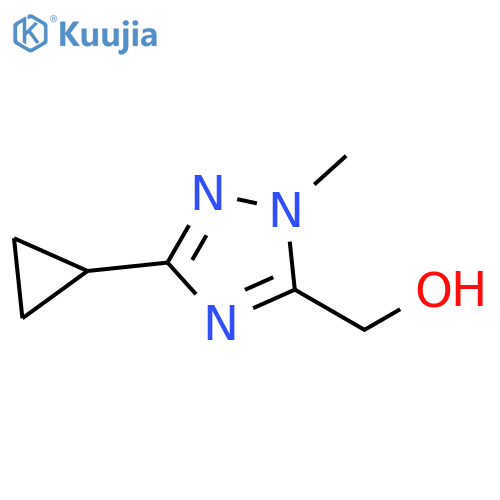

Cas no 2680534-12-5 ((3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol)

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol

-

- MDL: MFCD34186619

- インチ: 1S/C7H11N3O/c1-10-6(4-11)8-7(9-10)5-2-3-5/h5,11H,2-4H2,1H3

- InChIKey: AMJVAKCJPSETIJ-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(CO)=NC(C2CC2)=N1

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28244245-0.25g |

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol |

2680534-12-5 | 95.0% | 0.25g |

$538.0 | 2025-03-19 | |

| Enamine | EN300-28244245-0.5g |

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol |

2680534-12-5 | 95.0% | 0.5g |

$847.0 | 2025-03-19 | |

| Enamine | EN300-28244245-10.0g |

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol |

2680534-12-5 | 95.0% | 10.0g |

$4667.0 | 2025-03-19 | |

| Aaron | AR02828Z-50mg |

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol |

2680534-12-5 | 95% | 50mg |

$372.00 | 2025-02-15 | |

| 1PlusChem | 1P02820N-100mg |

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol |

2680534-12-5 | 95% | 100mg |

$527.00 | 2024-05-08 | |

| Aaron | AR02828Z-1g |

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol |

2680534-12-5 | 95% | 1g |

$1519.00 | 2025-02-15 | |

| 1PlusChem | 1P02820N-10g |

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol |

2680534-12-5 | 95% | 10g |

$5831.00 | 2024-05-08 | |

| 1PlusChem | 1P02820N-50mg |

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol |

2680534-12-5 | 95% | 50mg |

$363.00 | 2024-05-08 | |

| 1PlusChem | 1P02820N-1g |

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol |

2680534-12-5 | 95% | 1g |

$1405.00 | 2024-05-08 | |

| 1PlusChem | 1P02820N-2.5g |

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol |

2680534-12-5 | 95% | 2.5g |

$2691.00 | 2024-05-08 |

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanolに関する追加情報

Introduction to (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol (CAS No. 2680534-12-5)

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2680534-12-5, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its cyclopropyl and methyl substituents on the triazole ring, contribute to its unique chemical properties and make it a subject of interest for further research and development.

The compound’s molecular structure consists of a central triazole ring substituted with a cyclopropyl group at the 3-position and a methyl group at the 1-position. Additionally, a hydroxymethyl group is attached to the 5-position of the triazole ring. This specific arrangement of functional groups imparts distinct reactivity and binding capabilities, making it a valuable scaffold for designing novel bioactive molecules. The presence of the cyclopropyl group, in particular, has been associated with enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates.

In recent years, there has been growing interest in exploring the pharmacological potential of triazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds can exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The hydroxymethyl group in (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol provides a reactive site for further functionalization, allowing chemists to modify the molecule and tailor its biological effects. This flexibility has made it a promising candidate for use in drug discovery programs targeting various diseases.

One of the most compelling aspects of this compound is its potential application in the development of treatments for infectious diseases. The triazole moiety is known to disrupt essential processes in microbial pathogens, such as DNA replication and cell wall synthesis. By incorporating the cyclopropyl and methyl groups, researchers aim to enhance the compound’s binding affinity to its target enzymes or receptors while minimizing off-target effects. Preliminary studies have shown that derivatives of this compound exhibit promising activity against certain resistant strains of bacteria and fungi.

Moreover, the structural framework of (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol has also attracted attention for its potential in oncology research. The triazole ring can interact with biological targets involved in cancer cell proliferation and survival. The cyclopropyl group’s stability under metabolic conditions makes it an attractive feature for developing long-lasting therapeutic agents. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision, facilitating rational drug design strategies.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the triazole ring followed by functional group transformations to introduce the cyclopropyl and methyl groups. The hydroxymethyl group is typically introduced through reduction or nucleophilic addition reactions. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, which is crucial for preclinical and clinical studies.

In addition to its pharmaceutical applications, (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol has shown promise in material science research. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced mechanical properties or biodegradability. The ability to modify its chemical structure allows researchers to fine-tune its properties for specific applications in industrial settings.

The safety profile of this compound is another critical aspect that has been thoroughly evaluated through various toxicological studies. Preliminary data suggest that it exhibits low toxicity at therapeutic doses when tested in vitro and in vivo. However, comprehensive toxicological assessments are still ongoing to fully characterize its safety margins and potential side effects. These studies are essential for ensuring that any future drug candidates derived from this scaffold meet stringent regulatory requirements before entering clinical trials.

The role of computational modeling in understanding the behavior of this compound cannot be overstated. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets. These tools have enabled researchers to predict how changes in its structure might affect its biological activity, thereby accelerating the drug discovery process.

In conclusion, (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol (CAS No. 2680534-12-5) represents a fascinating example of how structural modifications can enhance the pharmacological properties of heterocyclic compounds. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents with applications ranging from infectious diseases to cancer treatment. As research continues to uncover new biological activities and synthetic strategies for this compound class, we can expect further advancements that will benefit both scientific understanding and medical innovation.

2680534-12-5 ((3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol) 関連製品

- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)

- 1935916-85-0(Ethanethioic acid, S-[3-(methylthio)phenyl] ester)

- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)

- 384363-26-2(5-methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid)

- 1779445-49-6(2,5-diazabicyclo2.2.1heptane-1-carboxylic acid)

- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)

- 459836-30-7(PEAQX sodium)

- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1415719-21-9(Methyl 2-(4-acetylphenoxy)isonicotinate)

- 779315-67-2(3-(6-Aminopyridin-3-yl)benzoic acid)